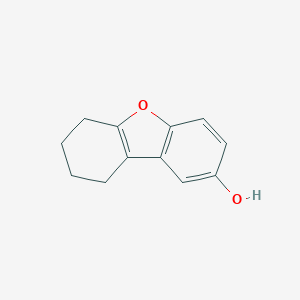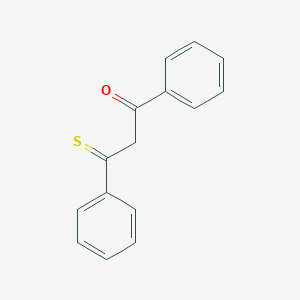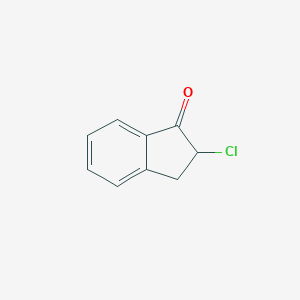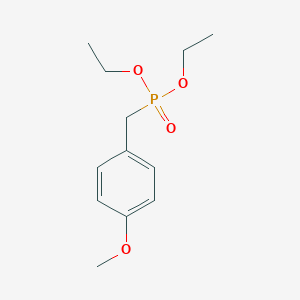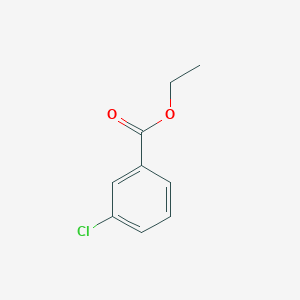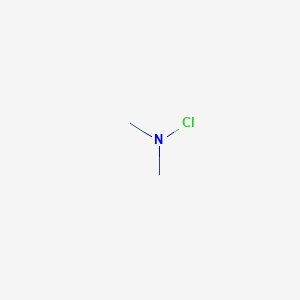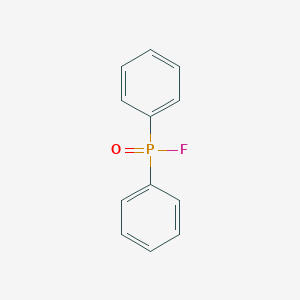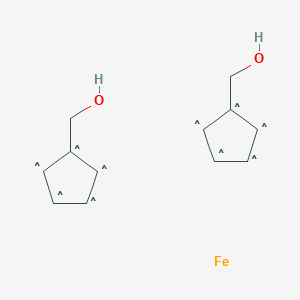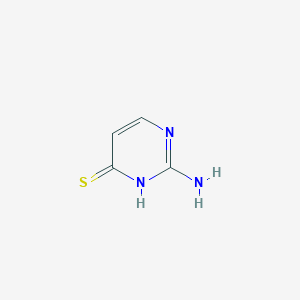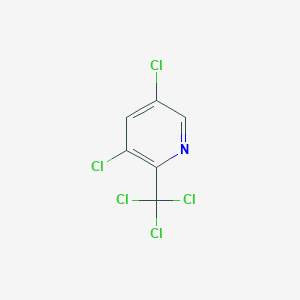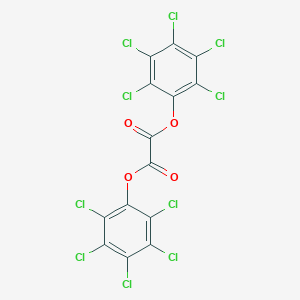
Bis(pentachlorophenyl) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentachlorophenyl) oxalate (BCPO) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as chloroform, benzene, and toluene. BCPO is a highly sensitive and efficient chemiluminescent reagent that can be used in a variety of applications, including analytical chemistry, biochemistry, and environmental science.
Mechanism of Action
The chemiluminescent properties of Bis(pentachlorophenyl) oxalate are due to its ability to undergo a chemical reaction with hydrogen peroxide in the presence of a catalyst such as horseradish peroxidase. This reaction produces a highly reactive intermediate that undergoes a series of reactions, resulting in the emission of light. The mechanism of action of Bis(pentachlorophenyl) oxalate is complex and has been the subject of extensive research.
Biochemical and Physiological Effects:
Bis(pentachlorophenyl) oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. Bis(pentachlorophenyl) oxalate has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. These effects have important implications for the use of Bis(pentachlorophenyl) oxalate in scientific research.
Advantages and Limitations for Lab Experiments
Bis(pentachlorophenyl) oxalate has several advantages for use in scientific research. It is highly sensitive and efficient, allowing for the detection of low levels of compounds. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also limitations to the use of Bis(pentachlorophenyl) oxalate. It can be toxic to cells and can interfere with certain enzymatic reactions, making it unsuitable for some experimental systems.
Future Directions
There are several future directions for research on Bis(pentachlorophenyl) oxalate. One area of interest is the development of new synthetic methods for Bis(pentachlorophenyl) oxalate that are more efficient and environmentally friendly. Another area of research is the development of new applications for Bis(pentachlorophenyl) oxalate, including its use in imaging and diagnostic techniques. Finally, there is a need for further research into the biochemical and physiological effects of Bis(pentachlorophenyl) oxalate to better understand its potential toxicity and to develop strategies to mitigate its effects.
Synthesis Methods
The synthesis of Bis(pentachlorophenyl) oxalate is a multi-step process that involves the reaction of pentachlorophenol with oxalyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain pure Bis(pentachlorophenyl) oxalate. The synthesis of Bis(pentachlorophenyl) oxalate is a complex process that requires careful attention to detail and safety precautions.
Scientific Research Applications
Bis(pentachlorophenyl) oxalate has been widely used in scientific research due to its unique chemiluminescent properties. It is commonly used as a reagent in analytical chemistry to detect the presence of various compounds, including amino acids, proteins, and nucleic acids. Bis(pentachlorophenyl) oxalate has also been used in biochemistry to study enzyme kinetics and to detect reactive oxygen species in biological systems.
properties
CAS RN |
1173-75-7 |
|---|---|
Product Name |
Bis(pentachlorophenyl) oxalate |
Molecular Formula |
C14Cl10O4 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentachlorophenyl) oxalate |
InChI |
InChI=1S/C14Cl10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24 |
InChI Key |
OXTSSJOQCJZYLA-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Other CAS RN |
1173-75-7 |
synonyms |
Oxalic acid bis(pentachlorophenyl) ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



